molecular formula C15H11NO2 B12536371 Benzo[d]oxazol-2-yl(p-tolyl)methanone

Benzo[d]oxazol-2-yl(p-tolyl)methanone

Cat. No.: B12536371
M. Wt: 237.25 g/mol
InChI Key: JMUAPPJXXZGRKE-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(p-tolyl)methanone is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazole ring fused with a tolyl group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazol-2-yl(p-tolyl)methanone typically involves the reaction of 2-aminophenol with p-tolualdehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-2-yl(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Benzo[d]oxazol-2-yl(p-tolyl)methanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(p-tolyl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazol-2-yl(phenyl)methanone
  • Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
  • Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone

Uniqueness

Benzo[d]oxazol-2-yl(p-tolyl)methanone is unique due to the presence of the p-tolyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzoxazole derivatives and allows for its use in specialized applications .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14(17)15-16-12-4-2-3-5-13(12)18-15/h2-9H,1H3

InChI Key

JMUAPPJXXZGRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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